molecular formula C25H29N3O8S2 B2932885 (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1105204-19-0

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2932885
CAS No.: 1105204-19-0
M. Wt: 563.64
InChI Key: IWXKIIVEBAASNB-QPLCGJKRSA-N
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Description

The compound “(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex molecule featuring a benzo[d]thiazole core substituted with dimethoxy groups, a sulfonyl-linked morpholine derivative, and an acetate ester moiety.

Properties

IUPAC Name

methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O8S2/c1-15-12-27(13-16(2)36-15)38(31,32)18-8-6-17(7-9-18)24(30)26-25-28(14-23(29)35-5)19-10-20(33-3)21(34-4)11-22(19)37-25/h6-11,15-16H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKIIVEBAASNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=C(C=C4S3)OC)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological applications, particularly in the fields of oncology and anti-inflammatory research. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C24H25N3O4S2C_{24}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 483.6 g/mol. Its structure features a morpholino sulfonyl group and a benzothiazole moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzothiazole core and subsequent modifications to introduce the morpholino sulfonyl group. The detailed synthetic pathway typically includes:

  • Formation of Benzothiazole : This is achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of Morpholino Group : The sulfonylation step incorporates the morpholino moiety, enhancing solubility and biological interaction.
  • Final Acetate Formation : The methyl acetate group is added to complete the structure.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity due to their ability to inhibit tumor cell proliferation and induce apoptosis. For instance:

  • Cell Lines Tested : Compounds similar to this compound have been tested against various cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). Results showed a marked decrease in cell viability at concentrations as low as 1 μM .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to target specific signaling pathways involved in cell cycle regulation and apoptosis. Western blot analyses have demonstrated that these compounds can modulate proteins associated with apoptosis and cell survival pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a candidate for further exploration in therapeutic applications for diseases characterized by inflammation .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Study on Compound B7 : This compound was synthesized and evaluated for its anti-tumor activity. It significantly inhibited the proliferation of cancer cells and showed promising results in reducing inflammation markers .
  • Antibacterial and Antifungal Activity : Related benzothiazole derivatives have demonstrated antibacterial properties against various pathogens, suggesting that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties against Alzheimer's disease by inhibiting amyloid-beta interactions, showing IC50 values around 6 μM .

Summary Table of Biological Activities

Activity TypeAssessed CompoundsKey FindingsReference
AnticancerCompound B7Inhibited A431, A549, H1299 cell proliferation
Anti-inflammatoryVariousReduced IL-6 and TNF-α levels
AntibacterialBenzothiazole DerivativesEffective against multiple bacterial strains
NeuroprotectiveBenzothiazole DerivativesInhibited Aβ interactions

Comparison with Similar Compounds

Key Observations :

  • Unlike indole-substituted benzothiazoles (e.g., ’s cyanoacetate derivatives ), the target’s 5,6-dimethoxy substituents may confer distinct electronic or steric properties.

Q & A

Basic Questions

Q. What are the critical synthetic pathways for preparing (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer: The synthesis involves multi-step reactions, including:

  • Imination : Condensation of a sulfonylbenzoyl chloride derivative with a thiazole-containing amine intermediate.
  • Sulfonation : Introduction of the 2,6-dimethylmorpholino sulfonyl group via nucleophilic substitution under anhydrous conditions.
  • Esterification : Final step using methyl acetates to form the ester moiety.
    Intermediate characterization requires IR and ¹H-NMR to confirm functional group transformations (e.g., imine C=N stretch at ~1600 cm⁻¹) .

Q. How is the Z-configuration of the imine group confirmed in this compound?

  • Methodological Answer: The Z-configuration is validated via:

  • NOESY NMR : Cross-peaks between the imine proton and adjacent substituents confirm spatial proximity.
  • X-ray crystallography : If crystalline, bond angles and torsion angles resolve stereochemistry definitively.
  • Comparative UV-Vis : Z-isomers exhibit distinct λmax shifts compared to E-isomers due to conjugation differences .

Q. What solvent systems are optimal for solubility and stability during purification?

  • Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for column chromatography.
  • Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis.
  • Stability tests under nitrogen atmosphere at 4°C show minimal degradation over 72 hours .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

  • Methodological Answer:

  • Parameter screening : Use fractional factorial designs to test variables (temperature, reagent stoichiometry, reaction time).
  • Response surface modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 65°C, 1.2 eq. sulfonylating agent).
  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side products (e.g., dimerization) .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer:

  • Multi-technique cross-validation : Combine ¹³C-NMR, DEPT-135, and HSQC to assign ambiguous signals (e.g., overlapping aromatic protons).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data.
  • High-resolution MS : Confirm molecular formula to rule out impurities .

Q. How does the sulfonyl-morpholino moiety influence the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer:

  • SAR studies : Compare IC₅₀ values of analogs with/without the sulfonyl group.
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., kinases) using AutoDock Vina.
  • Kinetic assays : Measure Kᵢ values to determine competitive/non-competitive inhibition mechanisms .

Q. What are the degradation pathways under accelerated stability conditions (40°C/75% RH)?

  • Methodological Answer:

  • HPLC-MS analysis : Identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life.
  • Light exposure studies : UV irradiation induces photooxidation of the thiazole ring, requiring amber glass storage .

Q. How can computational methods predict metabolite formation for toxicology studies?

  • Methodological Answer:

  • In silico metabolism : Use software like MetaSite to simulate Phase I/II transformations (e.g., morpholino ring oxidation).
  • CYP450 inhibition assays : Test liver microsome interactions to identify major metabolic pathways.
  • LC-QTOF-MS : Confirm predicted metabolites in in vitro hepatocyte models .

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the morpholino sulfonyl group requires high-temperature reflux (110°C) in toluene .
  • Data Reproducibility : Batch-to-batch variability in starting materials (e.g., 2,6-dimethylmorpholine purity >98%) impacts yield .
  • Advanced Analytics : MALDI-TOF imaging maps spatial distribution in biological matrices for pharmacokinetic studies .

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